Dimethyl {2-(4-chlorophenyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with chlorophenyl and fluorophenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Attachment of the Phosphonate Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenated compounds and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL [2-(4-BROMOPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
- DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
Uniqueness
The uniqueness of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClFN2O4P |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H17ClFN2O4P/c1-24-27(23,25-2)18-17(21-11-12-3-9-15(20)10-4-12)26-16(22-18)13-5-7-14(19)8-6-13/h3-10,21H,11H2,1-2H3 |
InChI Key |
SUIVYHFAMCGJQS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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